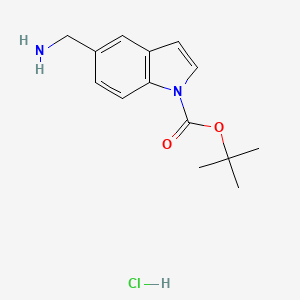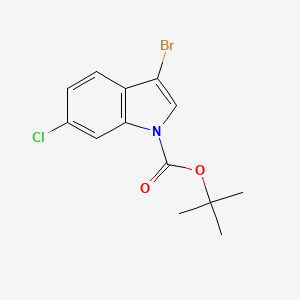
3-Chloro-6-methylisoquinoline
Descripción general
Descripción
3-Chloro-6-methylisoquinoline is a heterocyclic compound that belongs to the isoquinoline family. It is characterized by a pale yellow crystalline solid appearance and has a molecular formula of C10H8ClN . This compound is used in various fields such as medical, environmental, and industrial research.
Aplicaciones Científicas De Investigación
3-Chloro-6-methylisoquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
The safety information available indicates that 3-Chloro-6-methylisoquinoline may be a potential hazard, as indicated by the GHS07 pictogram . The signal word associated with this compound is "Warning" . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .
Mecanismo De Acción
Target of Action
Isoquinolines are a broad class of compounds, and their targets can vary widely depending on their specific structures and functional groups. Some isoquinolines have been found to interact with various receptors, enzymes, and other proteins in the body .
Mode of Action
The mode of action of an isoquinoline would depend on its specific structure and the target it interacts with. For example, some isoquinolines can act as agonists or antagonists at certain receptors, meaning they can either activate or inhibit these receptors .
Biochemical Pathways
Isoquinolines can be involved in various biochemical pathways, depending on their specific targets and modes of action. For instance, they might influence signal transduction pathways, metabolic pathways, or other cellular processes .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of isoquinolines can vary widely depending on their specific structures. Factors that can influence the pharmacokinetics of these compounds include their lipophilicity, molecular size, and the presence of functional groups that can be metabolized by the body .
Result of Action
The molecular and cellular effects of an isoquinoline would depend on its specific targets and mode of action. These effects could range from changes in cell signaling and function to potential therapeutic effects or toxicities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of isoquinolines. These factors can include the pH and composition of the biological environment, the presence of other substances that can interact with the compound, and conditions related to storage and administration .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-methylisoquinoline can be achieved through several methods. One common approach involves the cyclization of aniline derivatives with acetaldehyde under microwave irradiation without any solvent . Hydrochloric acid is often used as a catalyst in this reaction, providing high yields .
Another method includes the use of green and clean syntheses, such as microwave-assisted reactions, solvent-free conditions, and the use of recyclable catalysts . These methods are more environmentally friendly and efficient.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-6-methylisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The isoquinoline ring can be reduced to form tetrahydroisoquinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of 3-substituted-6-methylisoquinoline derivatives.
Oxidation: Formation of this compound-1-carboxylic acid or aldehyde.
Reduction: Formation of 3-chloro-6-methyltetrahydroisoquinoline.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloroisoquinoline: Lacks the methyl group at the 6-position.
6-Methylisoquinoline: Lacks the chlorine atom at the 3-position.
3-Bromo-6-methylisoquinoline: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
3-Chloro-6-methylisoquinoline is unique due to the presence of both chlorine and methyl groups, which can influence its reactivity and biological activity.
Propiedades
IUPAC Name |
3-chloro-6-methylisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c1-7-2-3-8-6-12-10(11)5-9(8)4-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKLBKPDZFJVKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=NC=C2C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701306989 | |
| Record name | 3-Chloro-6-methylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701306989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1259224-12-8 | |
| Record name | 3-Chloro-6-methylisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1259224-12-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-6-methylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701306989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-6-methylisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Bromothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B580559.png)


![4,6-dichloro-1-methyl-1H-Pyrazolo[3,4-b]pyridine](/img/structure/B580565.png)




![8-Boc-2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane](/img/structure/B580573.png)


